molecular formula C18H17NO2S B281133 N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide

N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide

Cat. No. B281133
M. Wt: 311.4 g/mol
InChI Key: AJIQSOPMKSWUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide, also known as DNNS, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide inhibits the activity of CA by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for maintaining the pH balance in various biological systems. The inhibition of CA by N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide leads to a decrease in the intracellular pH of cancer cells, which can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of CA activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide in lab experiments is its selectivity for the CA isozymes II and IX. This makes it a potentially useful tool for studying the role of these enzymes in various biological systems. However, N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide has some limitations, including its relatively low potency compared to other CA inhibitors and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide. One area of interest is the development of more potent and selective CA inhibitors based on the structure of N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide. Another area of interest is the use of N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide in combination with other anticancer drugs to enhance their efficacy. Additionally, N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide may have potential applications in the treatment of other diseases, such as inflammatory disorders and neurological disorders. Further research is needed to fully explore the potential of N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide in these areas.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to selectively inhibit the activity of the CA isozymes II and IX, making it a potential candidate for the development of anticancer drugs. N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several potential future directions for research on N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide, including the development of more potent and selective CA inhibitors and the exploration of its potential applications in the treatment of other diseases.

Synthesis Methods

N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with naphthalene-1-sulfonyl chloride in the presence of a base. The resulting product is purified using column chromatography. The purity of N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide is typically verified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide has been studied for its potential use as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating the pH of various biological systems. N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide has been shown to selectively inhibit the activity of the CA isozymes II and IX, which are overexpressed in certain types of cancer cells. This makes N-(3,4-dimethylphenyl)-1-naphthalenesulfonamide a potential candidate for the development of anticancer drugs.

properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H17NO2S/c1-13-10-11-16(12-14(13)2)19-22(20,21)18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3

InChI Key

AJIQSOPMKSWUDY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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